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2-(2,2-Difluoroethoxy)acetophenone

Cat. No.: B12855721
M. Wt: 200.18 g/mol
InChI Key: LQQDUCXJRFLMRA-UHFFFAOYSA-N
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Description

Overview of Organofluorine Chemistry and its Significance in Advanced Chemical Sciences

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of advanced chemical sciences. wikipedia.orgmdpi.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.orgacs.org

The impact of organofluorine chemistry is widespread, with applications in pharmaceuticals, agrochemicals, materials science, and medical imaging. wikipedia.orgcas.cnnumberanalytics.comsoci.org It is estimated that approximately 20% of all pharmaceuticals and over half of agricultural chemicals contain at least one fluorine atom. wikipedia.orgcas.cn The strategic placement of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity of drug candidates to their target proteins. acs.orgtandfonline.comnih.gov Furthermore, fluorinated compounds are integral to the development of advanced materials like fluoropolymers, which exhibit high thermal stability and chemical resistance. numberanalytics.comworktribe.com The field continues to evolve with the development of new and safer fluorinating agents and synthetic methodologies. chinesechemsoc.org

Importance of Acetophenone (B1666503) Derivatives as Molecular Scaffolds in Modern Synthetic Chemistry

Acetophenone and its derivatives are a class of organic compounds that serve as versatile and valuable building blocks in modern synthetic chemistry. ontosight.ainih.govnih.gov As the simplest aromatic ketone, acetophenone's structure, a methyl group attached to a carbonyl group which is then bonded to a phenyl ring, provides a reactive platform for a multitude of chemical transformations. wikipedia.org

These derivatives are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and resins. ontosight.ainih.govwikipedia.org Their utility stems from the reactivity of the carbonyl group and the α-methyl group, which can participate in various reactions such as aldol (B89426) condensations, reductions, and α-functionalizations. nih.govresearchgate.net This allows for the construction of complex molecular architectures and the introduction of diverse functional groups. ontosight.aiontosight.ai Consequently, acetophenone derivatives are considered privileged scaffolds in medicinal chemistry, forming the core of many biologically active molecules with applications ranging from anticancer to antimicrobial agents. nih.govrasayanjournal.co.innih.gov

Strategic Positioning of the 2,2-Difluoroethoxy Moiety within Chemical Structures

The 2,2-difluoroethoxy group (-OCH2CF2H) is a key functional group in the design of novel organic molecules, particularly in the fields of medicinal chemistry and materials science. cymitquimica.comontosight.ai The presence of two fluorine atoms on the ethoxy group imparts unique electronic properties and can significantly influence a molecule's polarity and solubility. cymitquimica.com

Strategically placing this moiety within a chemical structure can lead to several advantageous modifications of the parent molecule's properties. In medicinal chemistry, the difluoroethoxy group can enhance metabolic stability and improve membrane permeability of drug candidates. The electron-withdrawing nature of the fluorine atoms can also modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions. pressbooks.pub Furthermore, in materials science, the incorporation of the 2,2-difluoroethoxy group can contribute to high thermal stability and desirable hydrophobic properties in polymers and other advanced materials. cymitquimica.com The synthesis of molecules containing this moiety often involves the use of specialized building blocks and reaction conditions, such as the copper-catalyzed C-O coupling to introduce the difluoroethoxy group. researchgate.netthieme-connect.com

Rationale and Scope of Academic Inquiry into 2-(2,2-Difluoroethoxy)acetophenone

The academic inquiry into this compound is driven by the compound's potential as a versatile intermediate in the synthesis of more complex and valuable molecules. The combination of the reactive acetophenone framework with the modulating properties of the 2,2-difluoroethoxy group makes it a target of interest for developing novel compounds with potential applications in pharmaceuticals and materials science.

Research into this specific molecule would likely focus on several key areas:

Synthesis: Developing efficient and scalable synthetic routes to this compound is a primary objective. This could involve exploring different starting materials and reaction conditions to optimize yield and purity.

Reactivity: Investigating the reactivity of the ketone and the α-carbon of the acetophenone core in the presence of the difluoroethoxy group is crucial for understanding how this moiety influences subsequent chemical transformations.

Derivative Synthesis: Utilizing this compound as a starting material to synthesize a library of new derivatives. These derivatives could then be screened for various biological activities or evaluated for their material properties.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1548346-39-9
Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
SMILES Code O=C(C1=CC=CC=C1)COCC(F)F

Table 1: Physicochemical Properties of this compound. bldpharm.comnih.gov

The study of this compound and its derivatives contributes to the broader understanding of organofluorine chemistry and the development of new synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O2 B12855721 2-(2,2-Difluoroethoxy)acetophenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)-1-phenylethanone

InChI

InChI=1S/C10H10F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

LQQDUCXJRFLMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COCC(F)F

Origin of Product

United States

Sophisticated Spectroscopic and Analytical Characterization Techniques for 2 2,2 Difluoroethoxy Acetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-(2,2-difluoroethoxy)acetophenone. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The aromatic protons on the phenyl ring typically appear as a complex multiplet system in the downfield region, a characteristic of substituted benzene (B151609) rings. rsc.orgrsc.org The methyl protons of the acetyl group are observed as a sharp singlet further upfield. The most characteristic signals arise from the 2,2-difluoroethoxy group. The methylene (B1212753) (-OCH₂-) protons appear as a triplet of doublets due to coupling with both the adjacent methine proton and the two fluorine atoms. The methine proton (-CHF₂) presents as a triplet of triplets, a complex pattern resulting from coupling with the two adjacent methylene protons and the two geminal fluorine atoms. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~7.75 dd ~7.7, 1.8 Aromatic H (ortho to C=O)
~7.50 m - Aromatic H (para to C=O)
~7.10 m - Aromatic H (meta to C=O)
~6.15 tt J(H,F) ≈ 55, J(H,H) ≈ 4 -CHF₂
~4.30 td J(H,H) ≈ 4, J(H,F) ≈ 13 -OCH₂-
~2.60 s - -C(O)CH₃

Note: Predicted values are based on analysis of structurally similar compounds. rsc.orgrsc.orgnih.gov

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ketone is the most deshielded, appearing at the lowest field (~198 ppm). rsc.orgrsc.org The carbons of the aromatic ring produce several signals in the typical aromatic region (110-160 ppm). The carbon atom attached to the ether oxygen is shifted downfield compared to the other aromatic carbons. rsc.org The carbons of the difluoroethoxy group are also characteristic: the methylene carbon (-OCH₂-) shows a triplet due to coupling with the adjacent fluorine atoms, and the methine carbon (-CHF₂) appears as a triplet due to the two directly attached fluorine atoms. nih.gov The methyl carbon appears at a high field, consistent with an acetyl group. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~198.0 C=O
~158.0 Aromatic C (C-O)
~137.0 Aromatic C (quaternary, C-C=O)
~134.0 Aromatic CH
~128.5 Aromatic CH
~121.0 Aromatic CH
~115.0 (t, J(C,F) ≈ 240 Hz) -CHF₂
~112.0 Aromatic CH
~68.0 (t, J(C,F) ≈ 30 Hz) -OCH₂-
~26.5 -CH₃

Note: Predicted values are based on analysis of structurally similar compounds. rsc.orgrsc.orgnih.gov

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis and its Computational Corroboration

¹⁹F NMR is a highly sensitive technique that is crucial for characterizing fluorinated organic compounds. huji.ac.il For this compound, the two equivalent fluorine atoms of the difluoroethoxy group are expected to produce a single signal. This signal will appear as a doublet of triplets due to coupling with the geminal methine proton (-CHF₂) and the two vicinal methylene protons (-OCH₂-). The chemical shift range for difluoromethyl groups (-CF₂H) is typically observed between -100 and -140 ppm. chemicalbook.comucsb.edu Computational calculations can be employed to predict the ¹⁹F NMR chemical shifts, which often show good correlation with experimental values and aid in signal assignment. huji.ac.il

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~ -125 dt J(F,H) ≈ 55, J(F,H) ≈ 13 -CHF₂

Note: Predicted values are based on analysis of structurally similar compounds. nih.govchemicalbook.comucsb.edu

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, cross-peaks would be observed between the coupled protons in the aromatic ring and, most importantly, between the -OCH₂- and -CHF₂ protons of the ethoxy chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons. It would show correlations between the aromatic protons and their respective aromatic carbons, the methyl protons and the methyl carbon, the -OCH₂- protons and the -OCH₂- carbon, and the -CHF₂ proton and the -CHF₂ carbon. This allows for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the one between the methylene protons (-OCH₂-) and the aromatic carbon to which the ether is attached, confirming the position of the substituent on the ring. Correlations between the methyl protons and the carbonyl carbon would also be evident.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ketone is a prominent feature, typically appearing around 1680-1700 cm⁻¹. tandfonline.commasterorganicchemistry.com The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The ether linkage (Ar-O-C) would produce a characteristic stretching band around 1250 cm⁻¹. Furthermore, the strong absorptions from the C-F bonds of the difluoroethoxy group are expected in the 1100-1000 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3080 Medium-Weak Aromatic C-H Stretch
~2950 Weak Aliphatic C-H Stretch
~1685 Strong Ketone C=O Stretch
~1600, 1480 Medium-Weak Aromatic C=C Stretch
~1250 Strong Aryl-Alkyl Ether C-O Stretch
~1100 Strong C-F Stretch

Note: Predicted values are based on analysis of structurally similar compounds. tandfonline.comlibretexts.orgnist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (molar mass: 200.18 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 200.

The fragmentation pattern in electron ionization (EI) mass spectrometry is highly characteristic. A major fragmentation pathway for acetophenones is the alpha-cleavage of the acyl group. This would lead to two primary fragment ions:

The benzoyl cation : Loss of the methyl radical (•CH₃) from the molecular ion is not a major pathway. Instead, the most prominent peak for acetophenone (B1666503) itself is often the benzoyl cation [C₆H₅CO]⁺ at m/z 105, formed by cleavage of the bond between the carbonyl and the alpha-carbon of the side chain. asdlib.org However, for this compound, the primary cleavage is expected between the carbonyl carbon and the phenyl ring.

The acetyl cation : Cleavage of the bond between the carbonyl carbon and the phenyl ring would generate the [CH₃CO]⁺ ion at m/z 43.

Fragments from the ether side chain : Another significant fragmentation would involve the cleavage of the ether bond. Loss of the entire difluoroethoxy group would result in a fragment at m/z 121, corresponding to the [HO-C₆H₄-C(O)CH₃]⁺ ion. The formation of the [M - OCH₂CHF₂]⁺ fragment at m/z 119 is also plausible. The base peak is often the most stable carbocation that can be formed. For acetophenone, the phenyl cation [C₆H₅]⁺ at m/z 77 is also a common fragment. asdlib.org

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion
200 [M]⁺ (Molecular Ion)
185 [M - CH₃]⁺
121 [HOC₆H₄COCH₃]⁺
105 [C₆H₅CO]⁺
77 [C₆H₅]⁺
43 [CH₃CO]⁺

Note: Predicted fragmentation is based on general principles and data from acetophenone. asdlib.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the chromophores present.

In acetophenone and its derivatives, the primary chromophores are the benzene ring and the carbonyl group (C=O). The UV spectrum of acetophenone in a non-polar solvent typically exhibits a strong absorption band around 240-250 nm, which is attributed to the π → π* transition of the benzene ring. A weaker, longer-wavelength band, often observed as a shoulder around 280 nm, corresponds to another π → π* transition. A very weak band, sometimes obscured, can be found at longer wavelengths (around 320 nm) and is assigned to the n → π* transition of the carbonyl group. researchgate.net

The solvent environment can also impact the UV-Vis spectrum. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. Theoretical studies on related compounds have shown that increasing solvent polarity can lead to a redshift in the absorption wavelength. physchemres.org

A hypothetical UV-Vis absorption data table for this compound, based on the analysis of related compounds, is presented below.

Hypothetical Transition Typical Wavelength Range (nm) for Acetophenones Expected Influence of 2-(2,2-Difluoroethoxy) Group
π → π* (Benzene Ring)240 - 250Minor shift expected
π → π* (Benzene Ring)~280Potential bathochromic shift
n → π* (Carbonyl Group)~320May be influenced by intramolecular interactions

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound. These methods are crucial in synthetic chemistry for monitoring reaction progress and in quality control for ensuring the purity of the final product.

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org For this compound, GC can be effectively used to determine its purity and to separate it from starting materials, byproducts, and residual solvents. The choice of the GC column is critical for achieving good separation. A variety of columns with different stationary phases, such as those with varying polarity, can be employed. libretexts.org

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra of the separated components. libretexts.org The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and is determined by the weakest bonds and the stability of the resulting fragments. For acetophenone derivatives, common fragmentation pathways include cleavage of the bond between the carbonyl group and the methyl group, as well as cleavage of the bond between the carbonyl group and the phenyl ring. scirp.orgscirp.org The presence of the difluoroethoxy group will introduce characteristic fragmentation patterns, likely involving the loss of this substituent or fragments thereof.

A table summarizing typical GC and GC-MS parameters for the analysis of acetophenone derivatives is provided below.

Parameter Typical Conditions for Acetophenone Analysis Relevance to this compound
Column Type Capillary column (e.g., DB-5, HP-1)A non-polar or medium-polarity column would likely provide good separation.
Injector Temperature 250 °CSufficient to ensure complete vaporization without thermal degradation.
Oven Temperature Program Ramped from a lower temperature (e.g., 60 °C) to a higher temperature (e.g., 250 °C)Allows for the separation of compounds with a range of boiling points. google.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides quantitative data, while MS provides structural information. osha.gov
Carrier Gas Helium or NitrogenInert gases that facilitate the movement of the analyte through the column. nih.gov

Liquid Chromatography (LC) and Coupled Techniques (e.g., LC-MS)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another essential technique for the analysis of this compound. epa.gov It is especially useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. In HPLC, the compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net

For acetophenone and its derivatives, reversed-phase HPLC is commonly employed. chromatographyonline.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the hydrophobicity of the compounds, with more non-polar compounds having longer retention times. The addition of the difluoroethoxy group to the acetophenone structure will increase its hydrophobicity, leading to a longer retention time compared to unsubstituted acetophenone under the same reversed-phase conditions.

Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for the identification and quantification of this compound in complex mixtures. nih.gov Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the eluting compounds. researchgate.net The resulting mass spectra, similar to GC-MS, provide valuable structural information. researchgate.netcabidigitallibrary.org

A table summarizing typical LC and LC-MS parameters for the analysis of acetophenone derivatives is presented below.

Parameter Typical Conditions for Acetophenone Analysis Relevance to this compound
Column Type Reversed-phase (e.g., C18, C8)The increased hydrophobicity of the analyte makes it well-suited for reversed-phase separation.
Mobile Phase Gradient of water and acetonitrile or methanolA gradient elution allows for the efficient separation of compounds with varying polarities. nih.gov
Detector UV detector or Mass Spectrometer (MS)UV detection is suitable for quantitative analysis, while MS provides structural confirmation. researchgate.net
Ionization Source (for LC-MS) ESI or APCIThe choice of ionization source depends on the polarity and thermal stability of the analyte.

Mechanistic Investigations and Reactivity Studies of 2 2,2 Difluoroethoxy Acetophenone

Chemical Behavior and Stability of the 2,2-Difluoroethoxy Group

The 2,2-difluoroethoxy group imparts unique properties to the molecule. The high electronegativity of the fluorine atoms enhances the stability of the ether linkage and influences the electronic character of the aromatic ring.

The C-F bond is exceptionally strong, and as a result, fluorinated ethers exhibit high chemical and thermal stability. The 2,2-difluoroethoxy group is generally stable under normal handling and storage conditions and is resistant to many chemical transformations. synquestlabs.com

Nucleophilic substitution reactions, which involve the replacement of a leaving group by a nucleophile, are challenging at the fluorinated carbon of the 2,2-difluoroethoxy moiety. matanginicollege.ac.in Fluoride (B91410) is a poor leaving group due to the strength of the C-F bond and the high basicity of the fluoride ion. Therefore, direct nucleophilic substitution to displace the fluorine atoms is not a facile process.

While direct substitution at the fluorinated carbon is difficult, the difluoroethoxy group can influence reactions elsewhere in the molecule. Its electron-withdrawing nature affects the reactivity of the aromatic ring and the ketone, as discussed previously. In the context of related compounds, the difluoroethoxy group is often incorporated into molecules to enhance properties like lipophilicity and metabolic stability in drug candidates.

Studies on C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. baranlab.org However, the presence of two fluorine atoms on the ethoxy group in 2-(2,2-difluoroethoxy)acetophenone presents unique possibilities for C-F bond functionalization, a field of growing importance for the synthesis of complex fluorinated molecules. baranlab.orgevitachem.com

Research on similar gem-difluoro compounds demonstrates that C-F bond activation can be achieved under various conditions, often mediated by transition metals or photochemical methods. For instance, photochemical C-F activation has been successfully employed for the defluorinative alkylation of trifluoroacetates and -acetamides. nih.gov This suggests that the C-F bonds in the difluoroethoxy moiety of the title compound could potentially be targeted. The activation of a C(sp³)-F bond, like those in the difluoroethoxy group, is a key step in creating valuable gem-difluoromethylene linkages in more complex structures. nih.gov

In the context of related compounds, studies on trifluoromethyl alkenes show that selective C-F bond activation can proceed through mechanisms like nucleophilic addition/defluorination or acid-promoted defluorinative reactions. libretexts.org While the difluoroethoxy group is not an alkene, the principles of activating adjacent C-F bonds are relevant. For example, the reaction of fluorinated isoxazolines with aromatic compounds can proceed via C-F bond cleavage to form a carbocation intermediate, which then undergoes electrophilic aromatic substitution. rsc.org It is conceivable that under specific Lewis acidic conditions, a similar C-F activation could be initiated in this compound, although this would likely require harsh conditions due to the stability of the aliphatic C-F bonds.

Furthermore, transition metal catalysis is a prominent strategy for C-F activation. ox.ac.uk Palladium and nickel complexes, for example, have been shown to mediate the cleavage of C-F bonds in fluoroaromatics. ox.ac.uk While this applies to aromatic C-F bonds, related methodologies exist for aliphatic C-F bonds, particularly when a directing group is present on the molecule to facilitate the process.

Table 1: Examples of C-F Bond Functionalization in Analogous Fluorinated Compounds

Starting MaterialReagents and ConditionsProduct TypeFindingReference
Ethyl trifluoroacetateAlkene, Photochemical-mediationα-gem-Difluoro esterEnables defluorinative hydroalkylation, using the CF3 group as a difluoromethylene synthon. nih.gov
Fluorinated IsoxazolinesToluene, Lewis Acid (e.g., BF3·OEt2), Sulfolane5-Aryl-isoxazolineReaction proceeds via an SEAr mechanism after C-F bond cleavage generates a carbocation. rsc.org
2-Bromo-3-trifluoromethyl-chlorobenzeneGrignard formation, then reaction with dialkyl disulfide; followed by etherification with 2,2-difluoroethanol (B47519)2-(2,2-Difluoroethoxy)-6-trifluoromethyl-phenylalkyl sulfideThe difluoroethoxy group is introduced via etherification, with the C-F bonds remaining intact under these conditions. google.com

Influence of Fluorine on Reaction Kinetics and Selectivity

The presence of the 2,2-difluoroethoxy group significantly influences the kinetics and selectivity of reactions involving this compound. This influence stems from the strong electron-withdrawing inductive effect (-I) of the fluorine atoms.

The -I effect of the -OCHF₂ group deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions slower compared to unsubstituted acetophenone (B1666503) or anisole. libretexts.orglumenlearning.com This deactivating effect is a general characteristic of fluorinated substituents. nih.gov The acetyl group is also a deactivating, meta-directing group. Therefore, the combined effect of the ortho-difluoroethoxy and the acetyl groups would render the aromatic ring significantly electron-poor, slowing the rate of electrophilic attack.

Conversely, the electron-withdrawing nature of the substituents enhances the aromatic ring's susceptibility to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. For instance, in the synthesis of 4-(2,2-difluoroethoxy)-2-methyl-1-nitrobenzene, a chloro substituent is displaced by a 2,2-difluoroethoxy group under basic conditions, a reaction facilitated by the activating effect of the para-nitro group. smolecule.com

The selectivity of reactions is also impacted. For electrophilic aromatic substitution, the directing effects of the two substituents would compete. The acetyl group is a meta-director, while the alkoxy group is an ortho, para-director. Given the strong deactivation of the ring, predicting the regioselectivity of further substitution is complex and would likely result in a mixture of products under forcing conditions.

Table 2: Relative Reactivity in Electrophilic Aromatic Substitution

CompoundSubstituent EffectsExpected Reactivity vs. Benzene (B151609)Reference
Anisole (Methoxybenzene)-OCH₃: Activating (+R > -I)Faster lumenlearning.com
Acetophenone-COCH₃: Deactivating (-I, -R)Slower lumenlearning.com
Nitrobenzene-NO₂: Strongly Deactivating (-I, -R)Much Slower lumenlearning.com
This compound -OCHF₂: Deactivating (-I) -COCH₃: Deactivating (-I, -R)Much SlowerInferred from libretexts.orglumenlearning.com

Mechanistic Pathways of Aromatic Ring Transformations and Substituent Effects

Transformations of the aromatic ring of this compound are governed by the powerful electronic effects of its substituents. The acetyl group (-COCH₃) and the 2,2-difluoroethoxy group (-OCHF₂) both withdraw electron density from the ring, making it electron-deficient.

The primary pathway for aromatic transformations on such an electron-poor ring is electrophilic aromatic substitution (SEAr), although it would require more forcing conditions than for benzene. The directing effects of the existing substituents are key to predicting the outcome.

Acetyl Group (-COCH₃): This is a deactivating and meta-directing group. It directs incoming electrophiles to position 5.

2,2-Difluoroethoxy Group (-OCHF₂): An alkoxy group is typically an ortho, para-director due to resonance donation from the oxygen lone pairs. However, the strong inductive withdrawal from the two fluorine atoms significantly reduces the oxygen's ability to donate electron density to the ring. While it is still expected to be ortho, para-directing, its activating character is diminished or reversed into a deactivating effect. It would direct incoming electrophiles to positions 4 and 6.

Given that both substituents are on adjacent carbons (positions 1 and 2), their directing effects overlap and potentially conflict. The substitution pattern would likely be a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance from the ortho -OCHF₂ group might disfavor substitution at position 6. Therefore, substitution at positions 4 and 5 would be the most likely outcomes.

An example of manipulating regioselectivity in related ketones is the iodination of aryl alkyl ketones. By changing the solvent from methanol (B129727) to acetonitrile (B52724), the site of iodination can be switched from the α-carbon of the ketone to the aromatic ring, mediated by reagents like Selectfluor™ (F-TEDA-BF₄). researchgate.net This demonstrates that reaction conditions can be tuned to favor aromatic substitution even in the presence of a reactive side chain.

Another potential transformation is nucleophilic aromatic substitution (SNAr), which is favored on electron-deficient rings. If a derivative of this compound were synthesized with a good leaving group (e.g., a halogen) on the ring, it would be susceptible to displacement by nucleophiles. The strong electron-withdrawing nature of both the acetyl and difluoroethoxy groups would stabilize the negatively charged Meisenheimer complex intermediate, facilitating the reaction. smolecule.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position on RingInfluence of -COCH₃ (at C1)Influence of -OCHF₂ (at C2)Overall Likelihood
3Ortho (Deactivated)Meta (Deactivated)Low
4Para (Deactivated)Meta (Deactivated)Moderate to High (Para to -OCHF₂)
5Meta (Deactivated)Para (Deactivated)Moderate to High (Meta to -COCH₃)
6Ortho (Deactivated)Ortho (Deactivated)Low (Steric Hindrance)

Computational Chemistry and Theoretical Modeling of 2 2,2 Difluoroethoxy Acetophenone

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

The electronic distribution within 2-(2,2-Difluoroethoxy)acetophenone governs its polarity, reactivity, and intermolecular interactions. QM calculations can generate maps of the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge. For this molecule, the oxygen atom of the carbonyl group and the fluorine atoms are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the ethoxy group and the aromatic ring are electron-deficient (positive potential).

A key aspect of reactivity analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability to donate electrons and is associated with nucleophilic character, whereas the LUMO represents the ability to accept electrons, indicating electrophilic character. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. rsc.org

In this compound, the HOMO is likely localized on the electron-rich acetophenone (B1666503) ring, while the LUMO may be centered on the carbonyl group and the aromatic system. The electron-withdrawing nature of the difluoroethoxy group can influence the energy levels of these orbitals. rsc.org Theoretical calculations can precisely determine these energy levels, which is crucial for predicting the molecule's behavior in chemical reactions. researchgate.netd-nb.info

Table 1: Illustrative Frontier Molecular Orbital (FMO) Analysis for this compound

This table presents hypothetical data typical for a DFT (B3LYP/6-31G*) calculation, illustrating the kind of information obtained from FMO analysis.

Molecular OrbitalEnergy (eV)Primary LocalizationImplied Reactivity
LUMO+1-0.85Aromatic Ring / Ethoxy GroupSite for secondary electrophilic attack
LUMO -1.54 Carbonyl Group / Aromatic Ring Primary site for nucleophilic attack
HOMO -6.21 Phenyl Ring / Ether Oxygen Primary site for electrophilic attack
HOMO-1-6.98Phenyl Ring π-orbitalsSite for secondary electrophilic attack
HOMO-LUMO Gap 4.67 N/A Indicator of kinetic stability

The flexibility of the difluoroethoxy side chain and its rotation relative to the phenyl ring mean that this compound can exist in multiple conformations. Theoretical calculations are essential for exploring this conformational landscape. By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped.

For acetophenone derivatives, a key conformational feature is the orientation of the acetyl group relative to the phenyl ring, often described as s-cis or s-trans. Studies on related 2'-fluoro-substituted acetophenones have shown a strong preference for the s-trans conformer, where the carbonyl oxygen and the ortho-substituent are on opposite sides, to minimize steric and electrostatic repulsion. nih.gov This preference was confirmed by both NMR spectroscopy and DFT calculations. nih.gov Similar calculations for this compound would likely reveal the relative energies of its stable conformers, which are crucial for understanding its average structure and reactivity. beilstein-journals.orgufms.br

Table 2: Hypothetical Relative Energies of this compound Conformers

This table shows sample data from a theoretical conformational analysis, demonstrating the energy differences that determine the most stable molecular shapes. Calculations are assumed to be performed at the MP2/6-311++g(d,p) level. beilstein-journals.org

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Global Minimum (s-trans)~180°0.0085.1
Local Minimum 1 (gauche)~65°1.1512.3
Local Minimum 2 (s-cis)~0°2.502.6

Computational chemistry provides a powerful method for predicting spectroscopic data, which can be invaluable for structure verification. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is particularly useful. nih.gov The high sensitivity of the ¹⁹F nucleus to its electronic environment makes its chemical shift difficult to predict without high-level calculations. nih.gov

Modern DFT functionals, when paired with appropriate basis sets (such as ωB97XD/aug-cc-pvdz), can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often with a root mean square error of less than 4 ppm. rsc.org The process involves optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., CFCl₃). These predictions can help assign signals in complex spectra and confirm the regiochemistry of fluorine substitution. nih.gov

Table 3: Example of Predicted vs. Experimental ¹⁹F NMR Chemical Shifts

This table illustrates how computational data would be compared with experimental results to validate a structure. The predicted values are hypothetical, based on typical accuracies of modern DFT methods.

Computational MethodPredicted ¹⁹F Chemical Shift (ppm)Deviation from Experimental (ppm)
Experimental-124.5N/A
B3LYP/6-31+G(d,p)-129.1-4.6
PBE0/6-311+G(2d,p)-126.8-2.3
ωB97XD/aug-cc-pvdz-124.9-0.4

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens for dissecting the intricate steps of chemical transformations involving this compound. While direct theoretical studies on this specific molecule are not extensively available in the public domain, a wealth of computational research on acetophenone and its derivatives allows for a detailed extrapolation of the methodologies and expected findings. Techniques such as Density Functional Theory (DFT) are instrumental in mapping out the potential energy surfaces of reactions, offering a step-by-step understanding of how reactants evolve into products. researchgate.netacs.org

Characterization of Transition States and Intermediates

At the heart of understanding any chemical reaction is the identification of its transition states (TS) and intermediates. Transition states represent the highest energy point along a reaction coordinate, a fleeting arrangement of atoms that is neither reactant nor product. researchgate.net Intermediates, conversely, are stable, albeit often short-lived, molecules that exist in valleys along the reaction pathway. Computational methods, particularly DFT, are adept at locating and characterizing the geometries and energetic properties of these critical species.

For reactions involving acetophenone derivatives, such as hydride transfer in aldol-Tishchenko reactions, DFT calculations have been successfully employed to pinpoint the transition state structures. researchgate.net These calculations can reveal key geometric parameters, like bond lengths and angles, at the transition state, offering clues into the mechanism. For instance, in the reduction of acetophenone, computational models can distinguish between different possible transition state geometries, thereby explaining the observed stereoselectivity. unipi.it

In the context of this compound, theoretical studies would aim to identify the transition states for reactions such as nucleophilic attack at the carbonyl carbon or reactions involving the difluoroethoxy group. The calculated vibrational frequencies are a key diagnostic tool: a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Table 1: Hypothetical Transition State and Intermediate Data for a Reaction of this compound

SpeciesMethodBasis SetRelative Energy (kcal/mol)Key Geometric FeaturesNumber of Imaginary Frequencies
ReactantDFT (B3LYP)6-31G0.0-0
Intermediate 1DFT (B3LYP)6-31G+5.2C-Nu bond formation0
Transition State 1DFT (B3LYP)6-31G+15.8Partially formed C-Nu bond1
ProductDFT (B3LYP)6-31G-10.4-0

This table is illustrative and based on typical values found in computational studies of related ketones.

Energetic Profiles and Reaction Coordinate Analysis

For the hydrogenation of acetophenone, DFT calculations have been used to map out the energetic landscape of the entire catalytic cycle. researchgate.netethz.ch These studies reveal the relative energy barriers for different proposed mechanistic pathways, allowing researchers to identify the most likely route. For example, in the asymmetric hydrogenation of acetophenone catalyzed by ruthenium complexes, computational analysis of the reaction coordinate helped to revise the previously proposed mechanism, indicating an outer-sphere hydride transfer as the rate- and enantio-determining step. acs.orgnih.gov

Table 2: Illustrative Energetic Data for a Hypothetical Reaction of this compound

StepSpeciesΔE (kcal/mol)ΔG (kcal/mol)
Reactants → TS1Activation+15.8+17.2
TS1 → Intermediate-10.6-10.0
Intermediate → TS2Activation+8.5+9.1
TS2 → Products-24.1-22.5
Overall Reactants → Products -10.4 -8.2

This table presents hypothetical energy values to illustrate a typical reaction profile. ΔE is the electronic energy difference, and ΔG is the Gibbs free energy difference.

Computational Insights into Catalytic Cycles

Computational modeling is particularly valuable for unraveling the complexities of catalytic cycles. For many transition-metal-catalyzed reactions, the active catalytic species and various intermediates are highly reactive and difficult to observe experimentally. Theoretical calculations can provide detailed structures and energies for each step in the cycle, including catalyst activation, substrate binding, the chemical transformation itself, and product release. researchgate.net

Studies on the hydrogenation of acetophenone using various catalysts, such as those based on ruthenium or iron, have benefited immensely from computational insights. acs.orgnih.govnih.gov These studies have been able to:

Identify the true resting state of the catalyst.

Elucidate the role of co-catalysts or additives.

Explain the origins of chemo- and enantioselectivity by comparing the energy barriers of competing pathways. nih.gov

Identify off-loop species that can act as catalyst inhibitors. acs.org

For this compound, computational studies could be designed to investigate its behavior in various catalytic transformations. For example, in a catalytic hydrogenation, modeling could predict how the difluoroethoxy substituent interacts with the catalyst's active site and how this influences the reaction's efficiency and selectivity. The electronic effects of the fluorine atoms would likely play a significant role in the interaction with the metal center of the catalyst.

Advanced Research Applications and Future Directions for 2 2,2 Difluoroethoxy Acetophenone

Contributions to Agrochemical Research and Development

The quest for more effective, selective, and environmentally benign agrochemicals is a continuous effort in chemical research. The structural features of 2-(2,2-Difluoroethoxy)acetophenone make it a valuable scaffold in this pursuit.

Exploration as a Scaffold for Novel Herbicides, Pesticides, and Fungicides

The 2-(2,2-difluoroethoxy)phenyl moiety is a key component in several modern agrochemicals. A prominent example is the herbicide Penoxsulam, a triazolopyrimidine sulfonamide used to control weeds in rice and other crops. epa.govnih.govlgcstandards.com The chemical structure of Penoxsulam features a 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonamide core, highlighting the importance of the difluoroethoxy group in achieving its biological activity. nih.gov The presence of this group is crucial for the compound's efficacy as an acetolactate synthase inhibitor. nih.gov

Research into novel fungicides has also utilized scaffolds related to this compound. For instance, pyridine (B92270) compounds and pyrazole (B372694) derivatives incorporating difluoroethoxy and trifluoroethoxy groups have been investigated for their fungicidal properties against plant pathogens. google.comgoogle.com The acetophenone (B1666503) portion of the molecule serves as a versatile handle for synthetic modifications, allowing chemists to attach various heterocyclic systems known to possess fungicidal or insecticidal activity. google.comchemscene.com The exploration of related structures, such as 2-bromo-6-(2,2-difluoroethoxy)phenol, further underscores the potential of this chemical class in developing new agrochemicals to combat pests and diseases. evitachem.com The development of purely organic fungicides, moving away from older, more toxic compounds, represents an important research direction where such scaffolds are valuable. bioline.org.brwur.nl

Design Principles for Enhanced Efficacy and Stability in Agrochemical Formulations

The design of effective agrochemicals hinges on optimizing several factors, including biological activity, metabolic stability, and bioavailability. nih.gov The incorporation of the 2,2-difluoroethoxy group into a molecule is a key design principle to enhance these properties.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation by enzymes in target pests or the environment. encyclopedia.pub Replacing a metabolically vulnerable ethoxy or methoxy (B1213986) group with a difluoroethoxy group can block sites of oxidative metabolism, thereby increasing the compound's persistence and efficacy.

Bioavailability and Uptake: The fluorine atoms in the difluoroethoxy group increase the lipophilicity of a molecule. nih.gov This property is critical for agrochemicals as it can improve their ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to better uptake and transport to the target site. nih.govmdpi.com

Controlled Release and Formulation: The physicochemical properties conferred by the difluoroethoxy group can also be leveraged in the development of advanced agrochemical formulations, such as nano-agrochemicals designed for controlled release. mdpi.com These formulations aim to improve efficacy while minimizing environmental runoff and non-target effects. mdpi.comnih.gov The stability of the fluorinated scaffold is advantageous for creating durable and effective delivery systems. mdpi.com

Role in Pharmaceutical and Medicinal Chemistry Research

In pharmaceutical and medicinal chemistry, this compound serves as both a valuable building block for synthesizing complex molecules and a tool for investigating the fundamental impact of fluorine on drug properties. nih.govrsc.org

Utilization as a Building Block for Complex Bioactive Molecules

The structure of this compound is well-suited for elaboration into more complex molecular architectures. astrobiology.comnih.gov The ketone functional group is a versatile anchor for a wide array of synthetic transformations, making it a strategic starting point for creating libraries of potential drug candidates. chemscene.comrsc.org

For example, the acetophenone moiety can undergo reactions such as:

Condensation reactions to form heterocyclic structures like oxadiazoles, which have been investigated for anticancer and antidiabetic properties. nih.gov

Reductive amination to introduce amine functionalities, a common feature in many drug molecules. nih.gov

Alpha-halogenation followed by nucleophilic substitution to connect to other molecular fragments.

Patents and chemical literature describe the use of related intermediates, such as 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline, in multi-step syntheses, demonstrating the industrial relevance of this structural class as a precursor for more complex molecules. environmentclearance.nic.in The ability to use this compound to construct diverse molecular frameworks makes it a key intermediate in drug discovery programs.

Investigation of Fluorine's Impact on Molecular Properties for Research Applications

The introduction of fluorine, and specifically the difluoroethoxy group, can dramatically alter the physicochemical and pharmacological properties of a lead compound. encyclopedia.pubnih.govnih.gov This makes this compound and its derivatives excellent probes for structure-activity relationship (SAR) studies. Medicinal chemists utilize this scaffold to fine-tune molecular properties critical for a successful drug candidate. mdpi.commdpi.com

The key effects of the difluoroethoxy group include:

Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and absorption. encyclopedia.pubnih.gov This is particularly important for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is essential. nih.gov For instance, the addition of halogen atoms to certain scaffolds has been shown to increase lipophilicity and improve blood-brain barrier penetration. nih.gov

Alteration of pKa: The high electronegativity of fluorine atoms can lower the pKa of nearby acidic or basic functional groups through inductive effects. encyclopedia.pub This can change the ionization state of a molecule at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic profile.

Conformational Control and Binding Affinity: The difluoromethyl (CHF₂) group can act as a unique hydrogen bond donor, a property not shared by methyl (CH₃) or trifluoromethyl (CF₃) groups. nih.gov This allows it to form intramolecular hydrogen bonds that can lock the molecule into a specific, biologically active conformation, potentially increasing its binding affinity for a target protein. nih.gov It can also serve as a bioisostere for hydroxyl (OH) or amine (NH) groups. nih.gov

Enhanced Metabolic Stability: As in agrochemicals, the strength of the C-F bond can block metabolic oxidation at or near the site of fluorination. nih.govmdpi.com This can lead to a longer half-life and improved bioavailability of a drug candidate.

Molecular PropertyImpact of the Difluoroethoxy GroupRelevance in Research Applications
LipophilicityGenerally increases lipophilicity (logP). nih.govnih.govImproves membrane permeability, absorption, and blood-brain barrier penetration. encyclopedia.pubnih.gov
Metabolic StabilityBlocks oxidative metabolism at or near the fluorinated site due to high C-F bond strength. nih.govIncreases drug half-life and bioavailability. mdpi.com
Acidity/Basicity (pKa)Lowers the pKa of nearby functional groups through strong inductive electron withdrawal. encyclopedia.pubAlters the ionization state at physiological pH, affecting solubility and target interaction.
Hydrogen BondingThe CHF₂ group can act as a weak hydrogen bond donor. nih.govCan introduce new interactions with biological targets or influence molecular conformation. nih.gov
BioisosterismCan serve as a bioisostere for hydroxyl (OH), methoxy (OCH₃), or amine (NH) groups. nih.govAllows for fine-tuning of steric and electronic properties to optimize drug-target interactions.

Applications in Materials Science Research

The unique properties conferred by fluorination also position this compound as a compound of interest in materials science. Fluorinated polymers and materials often exhibit desirable characteristics such as high thermal stability, chemical resistance, and low surface energy.

While research in this area is less extensive than in life sciences, related fluorinated acetophenones and phenols are noted for their utility in creating new materials. evitachem.com For example, 3'-Ethoxy-2',4'-difluoroacetophenone is used in the synthesis of liquid crystal materials. The introduction of the difluoroethoxy group could similarly be used to modify the properties of polymers or organic electronic materials. Potential applications include the development of specialty polymers with specific thermal or mechanical properties and its use as an intermediate in the synthesis of components for organic light-emitting diodes (OLEDs) or other advanced materials where the electronic properties of the fluorinated aromatic ring are advantageous. evitachem.comsmolecule.com

Precursor for Advanced Polymeric Materials and Resins

The molecular architecture of this compound makes it a promising candidate as a monomer or precursor for the synthesis of advanced polymeric materials and resins. Acetophenone and its derivatives are known to be valuable intermediates in the production of resins and polymers. nih.govmdpi.com For instance, acetophenone-formaldehyde resins are synthesized through the polycondensation of acetophenone and formaldehyde, yielding materials with applications as additives in coatings and inks due to their thermal stability and color properties. google.com

The presence of the acetophenone moiety in this compound allows it to potentially undergo similar condensation reactions. The carbonyl group and the adjacent α-hydrogens can participate in aldol-type condensations and other polymerization reactions to form resinous materials. Furthermore, the entire molecule can be considered a functional monomer. The strategic modification of functional groups is a cornerstone of developing functional polymers, influencing properties like solubility, reactivity, and flexibility. msesupplies.com

The introduction of the 2,2-difluoroethoxy group is expected to impart unique and desirable properties to any resulting polymer. Fluorinated polymers are renowned for their high thermal stability, chemical inertness, and specific surface properties like hydrophobicity. mt.com Therefore, polymers synthesized from this precursor could exhibit enhanced performance characteristics compared to their non-fluorinated counterparts. A related compound, 2,2-Difluoroacetophenone, is noted for its contribution to the development of advanced polymers and coatings, where the fluorine substituents provide increased chemical resistance and thermal stability. chemimpex.com Similarly, other fluorinated precursors are used to create specialty polymers. vulcanchem.com

The development of advanced polymers often relies on carefully selected precursors that undergo controlled polymerization to achieve specific structures and properties. nih.govresearchgate.netfrontiersin.org For example, photocurable resins can be created by blending precursors with photoinitiators, such as derivatives of acetophenone, and exposing them to UV radiation to induce crosslinking. mdpi.comresearchgate.net Given this, this compound could serve not only as a structural monomer but also potentially participate in the initiation or modification of polymerization processes.

Table 1: Potential Polymerization Pathways for this compound

Polymerization TypeReactive Site(s) on MonomerPotential Polymer TypeKey Properties Imparted by Monomer
Condensation Polymerization Acetophenone carbonyl and α-hydrogensKetone-Formaldehyde type ResinsThermal stability, chemical resistance, modified solubility
Addition Polymerization (via modification) Vinyl group (if introduced on the aromatic ring)Poly(vinylaryl ketone)sReactive polymer backbone, potential for crosslinking
Photopolymerization Acetophenone carbonyl (as photoinitiator)Crosslinked NetworksUV-curable resins and coatings

Development of Novel Functional Materials Utilizing Fluorine's Unique Influence

The incorporation of fluorine into organic molecules has a profound impact on their physical and chemical properties, a principle that is heavily exploited in materials science. The 2,2-difluoroethoxy group in this compound is a key driver for its potential in creating novel functional materials. The high electronegativity of fluorine atoms significantly alters the electronic distribution within the molecule, leading to materials with unique characteristics. mt.comacs.org

One of the primary benefits of fluorination is the enhancement of thermal and chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which translates to greater durability and resistance to degradation in the final material. mt.com Materials and polymers derived from fluorinated precursors like this compound are thus expected to perform well in harsh environments. chemimpex.comnih.gov

The presence of fluorine can also be used to finely tune the electronic properties of materials. Introducing electron-withdrawing fluorine atoms can increase a polymer's band gap, which is a desirable trait for high-temperature dielectric materials used in energy storage applications. acs.orggatech.edu Furthermore, the difluoroethoxy group can enhance the lipophilicity of a molecule, a property that is critical in the design of materials for biological applications, such as improving membrane permeability.

Systematic studies on fluorinated polymers have demonstrated a clear relationship between fluorine content and material properties. For instance, increasing fluorination can lead to:

Reduced permeability and swelling: Surface fluorination of polymers generally reduces their permeability to gases, vapors, and liquids. nih.gov

Increased hydrophobicity: The introduction of fluorine-containing side chains can significantly increase the water contact angle of a material, making it more water-resistant. bohrium.com

Modified mechanical and thermal properties: Fluorination can impart flexibility to otherwise rigid polymer structures, though it may also lead to a decrease in the glass transition temperature (Tg). acs.orggatech.edu However, thermal stability often remains high, with degradation temperatures well above 350°C. gatech.edu

The unique properties conferred by the difluoroethoxy group make this compound a valuable building block for a range of functional materials, from chemically resistant coatings to advanced dielectrics and materials with specific surface properties.

Emerging Research Areas and Interdisciplinary Opportunities

Beyond its direct application in polymer synthesis, this compound stands at the intersection of several emerging research fields that promise to drive future innovation. These areas include the development of sustainable chemical processes and the exploration of complex molecular systems.

Development of Sustainable Synthetic Routes and Processes

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The goal is to develop manufacturing processes that are more environmentally friendly, efficient, and economically viable. chemistryviews.org Traditional methods for synthesizing aryl ketones or introducing fluorinated groups can involve harsh conditions, stoichiometric reagents, and hazardous solvents.

Modern synthetic organic chemistry offers numerous "greener" alternatives applicable to the synthesis of this compound. For the aryl ketone synthesis portion, methods are being developed that use visible-light photocatalysis with air as the oxidant and water as the solvent, significantly improving the environmental profile of the reaction. chemistryviews.org Other sustainable approaches for aryl ketone synthesis include palladium-catalyzed reactions in water rsc.org and copper- or iron-catalyzed oxidations using molecular oxygen. nih.gov For the etherification step, which joins the 2,2-difluoroethanol (B47519) moiety to the aromatic core, green principles would favor catalytic methods that avoid toxic solvents and large excesses of reagents.

A comparison of a hypothetical traditional synthesis versus a potential green route highlights the advantages of sustainable chemistry:

Table 2: Comparison of Synthetic Approaches for Aryl Ketones

FeatureTraditional Approach (e.g., Friedel-Crafts)Green Chemistry Approach
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)Catalytic amounts of transition metals (e.g., Pd, Cu, Fe) or metal-free photocatalysts nih.govrsc.org
Solvent Often chlorinated solvents (e.g., CH₂Cl₂) or carbon disulfideWater, alcohols, or other benign solvents chemistryviews.orgrsc.org
Oxidant/Reagents Acyl halides, anhydridesAir (O₂), peroxides in some cases chemistryviews.orgnih.gov
Byproducts Large amounts of acidic wasteWater, reusable catalyst
Conditions Often requires anhydrous conditions, can be energy-intensiveMilder conditions (e.g., room temperature, visible light) chemistryviews.org
Atom Economy LowerHigher

Developing a fully sustainable route to this compound by integrating these modern methods represents a significant research opportunity. mdpi.comgoogle.comresearchgate.netresearchgate.net Such work would not only provide a more efficient pathway to this valuable compound but also contribute to the broader goal of making chemical manufacturing more sustainable.

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which studies chemical systems composed of multiple molecules linked by non-covalent interactions, offers another exciting frontier for this compound. youtube.com The structure of this molecule contains several features that could be exploited to build complex, self-assembling systems. Highly functionalized acetophenone derivatives are considered valuable compounds for supramolecular chemistry. nih.gov

The key interaction sites on the molecule include:

The Carbonyl Oxygen: This oxygen atom can act as a hydrogen bond acceptor, allowing the molecule to form complexes with hydrogen bond donors.

The Aromatic Ring: The phenyl group can participate in π-π stacking interactions with other aromatic systems.

The Difluoroethoxy Group: The highly polarized C-F bonds can engage in specific non-covalent interactions, such as dipole-dipole interactions and C–F···H or F···F contacts. rsc.orgnih.gov These interactions are crucial in controlling the crystal packing of fluorinated molecules. rsc.org

These functionalities allow this compound to potentially act as a "guest" molecule, fitting into the cavity of a larger "host" molecule, or to self-assemble into larger, ordered structures like liquid crystals or organogels. nih.gov The study of host-guest complexation is fundamental to creating molecular sensors, drug delivery systems, and stimuli-responsive materials. nih.govnih.govacs.org For example, crown ethers are well-known hosts that can form complexes with guest molecules, leading to the formation of supramolecular polymers whose properties can be tuned by external stimuli. nih.gov The exploration of how this compound interacts with various hosts, such as cyclodextrins or calixarenes, could lead to novel materials with switchable properties. scilit.com

The combination of hydrogen bonding, π-stacking, and fluorine-specific interactions provides a rich palette for designing new supramolecular architectures. Research in this area could uncover new applications for this compound in fields ranging from materials science to chemical sensing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,2-Difluoroethoxy)acetophenone?

  • Methodology :

  • Nucleophilic Substitution : React 4-hydroxyacetophenone with 2,2-difluoroethyl triflate (CF₂CH₂OTf) in the presence of a strong base like sodium hydride (NaH) in DMF. This method is adapted from the synthesis of 4-(2,2,2-trifluoroethoxy)acetophenone, where NaH deprotonates the hydroxyl group, enabling alkylation .
  • Alternative Route : Use Mitsunobu conditions (e.g., DIAD, PPh₃) with 2,2-difluoroethanol and 4-hydroxyacetophenone to install the difluoroethoxy group via SN2 displacement.
    • Key Considerations : Monitor reaction temperature (typically 60–80°C) and use anhydrous conditions to avoid hydrolysis of the triflate reagent. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is recommended.

Q. What spectroscopic techniques are effective for characterizing this compound?

  • NMR :

  • ¹H NMR : Peaks for the acetophenone methyl group (~2.6 ppm) and aromatic protons (7.4–8.0 ppm). The difluoroethoxy group’s -CH₂CF₂O- protons appear as a triplet (J ~ 6–8 Hz) near 4.5–4.7 ppm.
  • ¹⁹F NMR : Distinct signals for the CF₂ group at ~-120 to -125 ppm (AB quartet due to coupling with adjacent protons) .
    • MS : Molecular ion [M+H]⁺ at m/z 214.04 (C₁₀H₁₀F₂O₂). Fragmentation patterns include loss of the difluoroethoxy group (Δ m/z 96).
    • IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-F (~1100–1200 cm⁻¹).

Q. What safety precautions are necessary when handling this compound?

  • General Handling : Use PPE (gloves, goggles) and work in a fume hood. While no specific GHS hazards are reported for the exact compound, structurally similar acetophenones (e.g., diethoxyacetophenone) are irritants. Avoid inhalation and skin contact .
  • Storage : Store in a cool, dry place under inert gas (N₂/Ar) to prevent oxidation.

Advanced Research Questions

Q. How does the electron-withdrawing difluoroethoxy group influence reactivity in nucleophilic substitution?

  • Mechanistic Insight : The -CF₂CH₂O- group enhances the electrophilicity of the acetophenone carbonyl by inductive effects, facilitating nucleophilic attack (e.g., Grignard reactions). This is supported by studies on 4'-(2,4-difluorophenoxy)acetophenone, where fluorine substitution increases reactivity at the ketone .
  • Case Study : In cross-coupling reactions, the difluoroethoxy group stabilizes transition states via polar interactions, as observed in Suzuki-Miyaura couplings of fluorinated acetophenones.

Q. What are the potential metabolic pathways of this compound in biological systems?

  • Hypothesized Pathways :

  • Oxidative Cleavage : Conversion to difluoroacetic acid (DFA) via cytochrome P450-mediated oxidation, similar to flupyradifurone metabolites .
  • Conjugation : Glucuronidation or sulfation of the acetophenone moiety, observed in structurally related compounds like 4'-hydroxyacetophenone derivatives.
    • Experimental Validation : Use LC-MS/MS to track metabolites in hepatic microsomal assays. Compare with known fluorinated acetophenone derivatives (e.g., 2',4'-difluoroacetophenone) .

Q. How can computational chemistry predict reaction pathways for this compound?

  • Tools :

  • Retrosynthesis AI : Platforms like Pistachio or Reaxys predict feasible routes by analyzing analogous reactions (e.g., alkylation of phenolic ketones) .
  • DFT Calculations : Model transition states for nucleophilic substitution at the carbonyl or difluoroethoxy group. For example, B3LYP/6-31G* optimizes geometries for SN2 mechanisms .
    • Case Study : Computational studies on 4'-(2,4-difluorophenoxy)acetophenone show that fluorine substitution lowers LUMO energy by 0.8 eV, increasing susceptibility to nucleophilic attack .

Applications in Drug Discovery

Q. Can this compound serve as a precursor for agrochemicals or pharmaceuticals?

  • Agrochemicals : The difluoroethoxy group is a key motif in herbicides like penoxsulam, which targets acetolactate synthase (ALS) in weeds .
  • Pharmaceuticals : Fluorinated acetophenones are precursors to COX-2 inhibitors. For example, derivatization via Mannich reactions yields anti-inflammatory agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.